molecular formula C17H21NO2 B13987725 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione CAS No. 78045-38-2

3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B13987725
CAS No.: 78045-38-2
M. Wt: 271.35 g/mol
InChI Key: MDZKYWKWPOPZSE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-3-azaspiro[45]decane-2,4-dione is a chemical compound that belongs to the spirotetramat family This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride.

    N-Acylation: The starting materials undergo N-acylation to form an intermediate.

    Cyano Hydrolysis: The intermediate is then subjected to cyano hydrolysis.

    Esterification: The resulting product undergoes esterification.

    Intramolecular Cyclization: This step involves the formation of the spirocyclic structure.

    O-Acylation: Finally, the compound is subjected to O-acylation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of the dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

78045-38-2

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C17H21NO2/c1-12-6-7-14(10-13(12)2)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3

InChI Key

MDZKYWKWPOPZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C

Origin of Product

United States

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